molecular formula C20H43OP B1585398 1-dihexylphosphoryloctane CAS No. 31160-64-2

1-dihexylphosphoryloctane

Cat. No.: B1585398
CAS No.: 31160-64-2
M. Wt: 330.5 g/mol
InChI Key: XHRRUIJGMKIISX-UHFFFAOYSA-N
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Description

1-Dihexylphosphoryloctane is a phosphonate ester of interest in organic synthesis and materials science research. Phosphonate esters are versatile intermediates in organic synthesis. They are commonly employed in the Horner-Wadsworth-Emmons (HWE) reaction, a robust method for the synthesis of alkenes from carbonyl compounds, often offering advantages in stereoselectivity and easier purification compared to other methods . The mechanism involves the formation of a phosphoryl-stabilized carbanion that reacts with an aldehyde or ketone to produce an alkene. Furthermore, compounds of this class can serve as key precursors in the development of more complex molecular structures. The synthesis of similar dialkylphosphonates often proceeds via the Michaelis-Becker reaction, where a phosphonate anion reacts with an alkyl halide . Researchers value these compounds for their role in constructing carbon-carbon bonds and for their potential in creating novel molecules with tailored properties. As a phosphonate ester with two long alkyl chains, this compound may also be investigated for its potential self-assembly or surfactant-like properties. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant Safety Data Sheets (SDS) before handling.

Properties

IUPAC Name

1-dihexylphosphoryloctane
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InChI

InChI=1S/C20H43OP/c1-4-7-10-13-14-17-20-22(21,18-15-11-8-5-2)19-16-12-9-6-3/h4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XHRRUIJGMKIISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1067596
Record name Phosphine oxide, dihexyloctyl-
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Molecular Weight

330.5 g/mol
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CAS No.

31160-64-2
Record name Dihexyloctylphosphine oxide
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Record name Phosphine oxide, dihexyloctyl-
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Record name Phosphine oxide, dihexyloctyl-
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Record name Phosphine oxide, dihexyloctyl-
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Synthetic Methodologies for 1 Dihexylphosphoryloctane

Historical and Contemporary Approaches to Dialkylalkylphosphine Oxide Synthesis

The creation of the P-C bond is fundamental to the synthesis of organophosphorus compounds. Over the years, several robust methods have been established for synthesizing trialkylphosphine oxides, which can be broadly categorized into two approaches: the formation of the phosphine (B1218219) oxide from a phosphorus(V) precursor or the oxidation of a pre-formed tertiary phosphine.

Conventional Reaction Pathways for Organophosphorus Precursors

Historically, the synthesis of trialkylphosphine oxides has relied on a few key reactions that are still widely used today.

One of the most common methods involves the reaction of a Grignard reagent with a phosphorus(V) halide, typically phosphoryl chloride (POCl₃). sci-hub.se In this approach, an alkylmagnesium halide reacts with POCl₃ to replace the chlorine atoms with alkyl groups. To synthesize an unsymmetrical phosphine oxide like 1-dihexylphosphoryloctane, a stepwise addition of different Grignard reagents can be employed. acs.org For instance, dihexylphosphinic chloride could be prepared and subsequently reacted with octylmagnesium bromide. However, controlling the stoichiometry is crucial, as the addition of excess Grignard reagent can lead to a mixture of products. acs.org A variation involves reacting phosphorus trichloride (B1173362) (PCl₃) with Grignard reagents to form a trialkylphosphine, which is then oxidized in a subsequent step. google.com

Another foundational method is the Michaelis-Arbuzov reaction. wikipedia.orgbenthamdirect.com This reaction typically involves a trivalent phosphorus ester reacting with an alkyl halide. For the synthesis of a phosphine oxide, a phosphinite ester (R₂P-OR') reacts with an alkyl halide (R''-X) to form the R₂(R'')PO compound. wikipedia.orgresearchgate.net This method is highly versatile for creating P-C bonds. benthamdirect.com A more recent, environmentally benign version of this reaction uses alcohols directly, catalyzed by n-Bu₄NI, to react with phosphinites, yielding phosphine oxides. rsc.org

A third major pathway is the direct oxidation of a corresponding tertiary phosphine (in this case, dihexyl-n-octylphosphine). wikipedia.org While lower trialkylphosphines can be susceptible to spontaneous air oxidation, this process can be complex and lead to side products. thieme-connect.de Therefore, controlled oxidation using reagents like hydrogen peroxide, sulfuryl chloride, or organic peroxides is generally preferred to achieve superior results and higher yields. thieme-connect.deresearchgate.net The oxidation with hydrogen peroxide, for example, is a common and effective method for converting tertiary phosphines to their respective oxides. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of conventional synthetic methods is highly dependent on the optimization of reaction parameters. Factors such as solvent, temperature, stoichiometry, and reaction time are critical for maximizing the yield and purity of the desired phosphine oxide. bohrium.com

For Grignard-based syntheses, the order of addition and the solvent are key variables. Adding the phosphorus halide to a dilute solution of the Grignard reagent can favor the formation of the desired disubstituted or trisubstituted product and minimize byproducts. acs.org The choice of solvent, often an ether like tetrahydrofuran (B95107) (THF), is critical for the stability and reactivity of the Grignard reagent. mdpi.com

In oxidation reactions, the choice of oxidant and temperature can influence the outcome. While air oxidation is simple, it can be slow and lead to a mixture of oxidized species. google.com Using a controlled oxidant like hydrogen peroxide often provides cleaner reactions and higher yields. thieme-connect.de Catalytic processes using transition metals like palladium have also been developed to facilitate oxidation under milder conditions, though the catalyst's turnover number can be a limitation for industrial-scale applications. google.com

The following table illustrates how reaction conditions can be optimized for a model phosphine oxide synthesis, with principles applicable to this compound.

ParameterCondition A (Suboptimal)Condition B (Optimized)Effect on Yield/SelectivityReference
SolventLow-polarity hydrocarbonEthereal (e.g., THF, tBuOMe)Improved Grignard reagent stability and solubility, leading to higher yields. acs.org
TemperatureHigh (e.g., reflux)Low to ambient (e.g., 0 °C to 25 °C)Minimizes side reactions and decomposition of reagents, increasing selectivity. mdpi.com
Reagent StoichiometryLarge excess of Grignard reagentControlled, near-stoichiometric additionPrevents formation of undesired over-alkylated byproducts. acs.orgacs.org
Catalyst (for oxidation)None (air oxidation)H₂O₂ or catalytic Pd complexFaster, cleaner, and more complete conversion to the phosphine oxide. google.com

Novel Synthetic Strategies for this compound

Modern synthetic chemistry continually seeks to improve upon traditional methods by enhancing efficiency, control, and sustainability.

Stereoselective Synthesis and Enantiomeric Purity Considerations

The phosphorus atom in this compound is achiral due to the presence of two identical hexyl groups. However, the field of P-chiral phosphine oxide synthesis is a major area of contemporary research, as these compounds are valuable as chiral ligands and in medicinal chemistry. sioc-journal.cn Should a chiral analogue, such as hexyl(methyl)octylphosphine oxide, be desired, stereoselective methods would be essential.

Approaches to P-chiral phosphine oxides often rely on the use of chiral auxiliaries. rsc.orgnih.gov For example, a chiral amino alcohol can be reacted with a phosphinic chloride to form a diastereomeric oxazaphospholidine intermediate. Subsequent stereospecific ring-opening reactions with Grignard reagents can then build the chiral phosphorus center with high enantiomeric purity. bohrium.comnih.gov Other advanced methods include the palladium-catalyzed desymmetrization of prochiral phosphine oxides and the kinetic resolution of racemic mixtures. sioc-journal.cnacs.org While not strictly necessary for this compound, these strategies represent the forefront of phosphine oxide synthesis.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to make chemical processes more environmentally benign. ru.nl In organophosphorus chemistry, this involves developing methods that use less hazardous materials, reduce waste, and improve energy efficiency. researchgate.net

One significant green approach is the use of electrochemical synthesis. beilstein-journals.orgnih.govresearchgate.net This method uses electricity to drive oxidation or reduction processes, avoiding the need for stoichiometric chemical reagents. beilstein-journals.orgtandfonline.com For instance, the anodic oxidation of tertiary phosphines can produce phosphine oxides cleanly. researchgate.net Another strategy is the development of catalyst- and solvent-free reactions. For example, the reaction of secondary phosphine oxides with ketones to form α-hydroxyphosphine oxides has been achieved without any solvent or catalyst, representing a highly atom- and step-economical process. organic-chemistry.org

Photoinduced reactions also offer a green alternative, using light to initiate radical reactions under mild, metal-free conditions with high atom economy. rsc.org Furthermore, in the context of preparing the precursor phosphine, the use of safer, more environmentally friendly reducing agents like silanes (e.g., tetramethyldisiloxane, TMDS) to deoxygenate phosphine oxides is a notable green improvement over traditional, more hazardous reagents. nih.govrsc.org

Synthetic StepConventional MethodGreen AlternativeAdvantage of Green MethodReference
P-C Bond FormationGrignard reaction with POCl₃ in etherAlcohol-based Michaelis-ArbuzovAvoids organometallic reagents; uses readily available alcohols. rsc.org
OxidationStoichiometric chemical oxidantsElectrochemical or photocatalytic oxidationReduces chemical waste; uses electricity or light as a "reagent". researchgate.netrsc.org
Solvent UseUse of volatile organic solvents (VOCs)Solvent-free or use of green solvents (e.g., water, ionic liquids)Reduces environmental impact and potential hazards. organic-chemistry.org
Energy InputConventional heating (oil baths)Microwave irradiationFaster reaction times and often improved yields. researchgate.net

Purification and Isolation Techniques for Research-Grade this compound

Obtaining this compound in high purity is essential for its application in research and other fields. As a relatively nonpolar, high-boiling liquid or low-melting solid, a combination of techniques may be employed.

Standard laboratory purification for phosphine oxides often involves column chromatography on silica (B1680970) gel. Given the nonpolar nature of the alkyl chains in this compound, a solvent system of hexanes and ethyl acetate (B1210297) would likely be effective for separating it from more polar impurities.

A particularly effective method for purifying tertiary phosphine oxides involves their selective precipitation as acid salts. google.comgoogle.com The crude phosphine oxide mixture is dissolved in an inert solvent (e.g., chlorobenzene) and treated with an acid such as sulfuric acid or oxalic acid. google.comgoogle.com The phosphine oxide forms a salt adduct which crystallizes and precipitates out of the solution, leaving many organic impurities behind. The salt is then filtered, washed, and subsequently treated with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) to neutralize the acid and regenerate the free, purified tertiary phosphine oxide. google.com The final product can then be extracted into an organic solvent and isolated. This method is highly effective for removing non-basic impurities.

For phosphine oxides that are crystalline solids, recrystallization from an appropriate solvent system is a powerful purification tool. For enantiomerically enriched phosphine oxides, diastereomeric crystallization using a chiral resolving agent can be employed to separate the enantiomers. researchgate.netnih.gov

Purification Protocol via Acid Adduct Formation
StepProcedurePurposeReference
1. DissolutionDissolve crude this compound in an inert solvent like chlorobenzene (B131634) or toluene.Prepare a homogeneous solution for reaction. google.com
2. Acid AdditionAdd a stoichiometric amount of an acid (e.g., H₂SO₄ or oxalic acid) to the solution at room temperature.Formation of the phosphine oxide-acid salt adduct. google.comgoogle.com
3. Crystallization & FiltrationAllow the salt to crystallize, then collect the solid precipitate by filtration. Wash with cold solvent.Separate the solid salt from soluble impurities. google.com
4. LiberationSuspend the collected salt in a biphasic system of an organic solvent and an aqueous base (e.g., NaHCO₃ solution).Neutralize the acid to regenerate the free phosphine oxide. google.com
5. Extraction & IsolationSeparate the organic layer, wash with water, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.Isolate the final, purified this compound. google.com

Coordination Chemistry of 1 Dihexylphosphoryloctane

Fundamental Principles of Phosphine (B1218219) Oxide-Metal Ion Interactions

The interaction between a phosphine oxide and a metal ion is a classic example of a Lewis acid-base interaction. The metal ion serves as the Lewis acid (electron pair acceptor), while the phosphoryl oxygen atom (P=O) of the phosphine oxide acts as the Lewis base (electron pair donor). wikipedia.org

The P=O bond in phosphine oxides is highly polar and strong. Molecular orbital theory suggests that this bond is best described as a dative or coordinate covalent bond, with significant ionic character, often represented as R₃P⁺-O⁻. staffs.ac.uk This polarity results in a high electron density on the oxygen atom, making it a hard donor according to Hard and Soft Acids and Bases (HSAB) theory. Consequently, phosphine oxides form particularly stable complexes with hard Lewis acids, which include a majority of transition metals, lanthanides, and actinides. wikipedia.org

Upon coordination to a metal ion, the P=O bond length typically elongates slightly. For instance, in triphenylphosphine (B44618) oxide, the P-O bond length increases by about 2% upon complexation with a metal. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure (R₃P⁺-O⁻) as the oxygen lone pair is donated to the metal center, reducing the double bond character. wikipedia.org The geometry around the phosphorus atom remains tetrahedral upon complexation. wikipedia.org

Complexation Behavior of 1-Dihexylphosphoryloctane with Transition Metals

Due to the lack of specific studies on this compound, its complexation behavior with transition metals is inferred from studies on analogous long-chain trialkylphosphine oxides like tri-n-octylphosphine oxide (TOPO). These ligands readily form complexes with a variety of transition metals, with the stoichiometry and stability of the resulting complexes being dependent on several factors.

The stoichiometry of metal-phosphine oxide complexes is influenced by the size and charge of the metal ion, the steric bulk of the phosphine oxide, and the reaction conditions. For many transition metals, complexes with a metal-to-ligand ratio of 1:2 are common, though other stoichiometries are observed.

For example, studies on the complexation of Group 4 metal halides (Ti, Zr, Hf) with TOPO have shown the formation of adducts with the general formula MX₄(TOPO)₂. rsc.org The steric bulk of TOPO favors a trans configuration for these octahedral complexes. rsc.org The stoichiometry of complexation can be determined using methods like mole ratio plots from spectrophotometric titrations or by NMR spectroscopy. rsc.orgscirp.org

Table 1: General Stoichiometry of Transition Metal Complexes with Trialkylphosphine Oxides (as analogs for this compound)

Metal Ion/PrecursorLigandStoichiometry (Metal:Ligand)Complex Formula ExampleReference(s)
ZrCl₄TOPO1:2ZrCl₄(TOPO)₂ rsc.org
HfCl₄TPPO¹1:2HfCl₄(TPPO)₂ rsc.org
NiCl₂TPPO¹1:2NiCl₂(TPPO)₂ wikipedia.org
FeCl₂TMPO²1:2FeCl₂(TMPO)₂ wikipedia.org
Cu²⁺BPYMH³1:1[Cu(BPYMH)]²⁺ scirp.org

¹TPPO = Triphenylphosphine oxide ²TMPO = Trimethylphosphine oxide ³BPYMH = A specific pyridine (B92270) derivative ligand, data included for methodological context. scirp.org

The formation and stability of complexes with phosphine oxides are significantly influenced by the properties of the metal ion, primarily its oxidation state and ionic radius. These two factors determine the Lewis acidity of the metal cation.

A higher oxidation state on the metal ion leads to a greater positive charge density, making it a stronger Lewis acid. This results in a more favorable electrostatic interaction with the electron-rich phosphoryl oxygen, leading to the formation of more stable complexes. For instance, theoretical studies on aminophosphine (B1255530) oxide complexes showed that Th(IV) complexes have slightly higher stability than La(III) analogues. researchgate.net

The ionic radius of the metal ion also plays a crucial role, largely due to steric effects. For a series of metals in the same oxidation state, as the ionic radius decreases, the charge density increases, which should lead to stronger complexes. However, this can be counteracted by increased steric hindrance as more ligands pack around a smaller central ion. This interplay can affect the stoichiometry of the resulting complex. For example, in a series of cobalt complexes with a phosphine ligand, the coordination number and geometry change as a function of the metal's oxidation state. acs.org Similarly, for Group 4 metals, the complexation equilibrium constant with TOPO was found to decrease in the series ZrCl₃(OⁱPr) > ZrCl₂(OⁱPr)₂ » ZrCl(OⁱPr)₃, reflecting the decreasing Lewis acidity of the zirconium center. rsc.org

Coordination with Lanthanide and Actinide Series Elements

Trialkylphosphine oxides are highly effective extractants for f-block elements, a property that is central to their application in nuclear fuel reprocessing. researchgate.netscispace.comresearchgate.net They form stable complexes with both lanthanide (Ln³⁺) and actinide (An³⁺, An⁴⁺, AnO₂²⁺) ions.

The general stoichiometry for the extraction of trivalent lanthanides and actinides from nitric acid media by trialkylphosphine oxides like TOPO is typically 1:3, forming neutral complexes of the type M(NO₃)₃(R₃PO)₃. staffs.ac.uk For tetravalent actinides like Th(IV), 1:2 complexes such as Th(NO₃)₄(R₃PO)₂ are common. Uranyl nitrate (B79036) (UO₂²⁺) also frequently forms 1:2 complexes, UO₂(NO₃)₂(R₃PO)₂. researchgate.net

The coordination number in these complexes is often high, with nitrate ions acting as bidentate ligands. For example, in [Ln(NO₃)₃(R₃PO)₃] complexes, the lanthanide ion is often 9-coordinate. staffs.ac.ukacs.org However, the precise structure can vary with the size of the lanthanide ion. For the larger, early lanthanides, 9-coordinate structures are common, while the smaller, later lanthanides may form 8-coordinate complexes to relieve steric strain, sometimes involving changes in nitrate coordination from bidentate to monodentate or the formation of ionic species. staffs.ac.uk

Table 2: Common Stoichiometries of f-Block Element Complexes with Trialkylphosphine Oxides (as analogs for this compound)

Metal IonLigandStoichiometry (Metal:Ligand)Complex Formula ExampleReference(s)
Ln³⁺TOPO1:3Ln(NO₃)₃(TOPO)₃ staffs.ac.ukpku.edu.cn
Am³⁺, Cm³⁺TOPO1:3M(NO₃)₃(TOPO)₃ pku.edu.cn
Th⁴⁺TRPO1:2Th(NO₃)₄(TRPO)₂ researchgate.netresearchgate.net
UO₂²⁺TRPO1:2UO₂(NO₃)₂(TRPO)₂ researchgate.net
Pu⁴⁺PO-TSIL⁴1:2[Pu(PO-TSIL)₂]⁴⁺ rsc.org

⁴PO-TSIL = A trialkylphosphine oxide functionalized task-specific ionic liquid.

A key feature of phosphine oxide ligands is their ability to exhibit selectivity between different f-block elements. Generally, these ligands show a preference for actinides over lanthanides, which is crucial for partitioning minor actinides from lanthanide fission products in nuclear waste treatment. researchgate.netcapes.gov.bracs.org

The higher selectivity for actinides is often attributed to the greater covalent character in the actinide-ligand bond compared to the more ionic lanthanide-ligand bond. escholarship.org The 5f orbitals of actinides are more spatially extended and closer in energy to ligand orbitals than the 4f orbitals of lanthanides. This allows for more effective orbital overlap and a degree of covalency in the bond with the phosphoryl oxygen, which supplements the primary electrostatic interaction. This enhanced interaction strength leads to preferential extraction of actinides. escholarship.org

Selectivity is also observed within the lanthanide series. The extraction efficiency of trivalent lanthanides often increases with decreasing ionic radius (i.e., across the series from La to Lu). This trend is generally attributed to the increasing charge density of the Ln³⁺ ion, which leads to a stronger electrostatic interaction with the phosphine oxide. However, this trend can be complicated or even reversed by steric factors, especially with bulky ligands. researchgate.net

The electronic structure and bonding in f-element complexes are complex due to the large number of electrons, relativistic effects, and the subtle involvement of f-orbitals in bonding. Ligand Field Theory (LFT), originally developed for d-block metals, provides a framework for understanding the splitting of f-orbitals under the influence of the ligand environment. rsc.org

In f-element complexes, the f-orbitals are less affected by the ligand field than the d-orbitals in transition metal complexes. The interactions are predominantly electrostatic. However, modern computational studies, such as Density Functional Theory (DFT), combined with advanced spectroscopic techniques, have provided deeper insights. escholarship.orgmdpi.com

These studies confirm that while the bonding in both lanthanide and actinide complexes with phosphine oxides is mainly ionic, there is a discernible covalent contribution from the actinide 5f orbitals. escholarship.org This covalency enhances the strength of the actinide-phosphine oxide bond. DFT calculations can model the molecular orbitals and show the mixing between the metal 5f orbitals and the p-orbitals of the phosphoryl oxygen. escholarship.org This orbital mixing is a key factor in the selective complexation of actinides. For lanthanides, the 4f orbitals are more contracted and core-like, leading to significantly weaker covalent interactions. uni-siegen.de

Supramolecular Assembly and Self-Organization in Metal-1-Dihexylphosphoryloctane Systems

The formation of supramolecular structures from metal complexes of this compound is governed by a combination of strong coordination bonds between the metal and the phosphine oxide oxygen, and weaker non-covalent interactions. These interactions dictate the packing of the complexes in the solid state and their aggregation in solution.

In the solid state, metal complexes of phosphine oxides, including by extension this compound, are stabilized by a variety of non-covalent interactions. nih.govresearchgate.net The crystal packing is not only determined by the coordination geometry around the metal ion but also by interactions such as hydrogen bonds, halogen bonds, and van der Waals forces involving the alkyl chains. nih.govmdpi.com

Upon coordination to a metal ion, the P=O bond of the phosphine oxide ligand typically elongates. wikipedia.org This is a result of the donation of electron density from the phosphoryl oxygen to the metal center, which weakens the P=O double bond character. wikipedia.org This change is readily observable through techniques like infrared (IR) spectroscopy, where the P=O stretching frequency shifts to a lower wavenumber upon complexation.

Table 1: Representative Spectroscopic and Structural Data for Phosphine Oxide Metal Complexes

ParameterFree Phosphine OxideCoordinated Phosphine OxideReference
P=O Stretching Frequency (νP=O) in IR Spectroscopy Higher WavenumberLower Wavenumber nih.gov
31P NMR Chemical Shift (δ) Lower Chemical ShiftHigher Chemical Shift (Downfield) nih.gov
P-O Bond Length in Crystal Structures Shorter (e.g., ~1.48 Å)Longer (e.g., ~1.51 Å) wikipedia.org

This table presents generalized trends observed for phosphine oxide ligands upon coordination to a metal center, based on available literature for analogous compounds.

In solution, particularly in non-polar organic solvents, metal complexes of this compound are expected to exhibit significant aggregation. This behavior is primarily driven by the lipophilic nature of the hexyl and octyl chains and the potential for intermolecular interactions. The commercial solvent extraction reagent Cyanex 923, which is a mixture of trialkylphosphine oxides including dihexyl(octyl)phosphine oxide, is known to form aggregates in the organic phase during metal extraction processes. researchgate.netijcps.org

The aggregation of these complexes can be studied using techniques such as vapor pressure osmometry (VPO), light scattering, and NMR spectroscopy. The extent of aggregation is influenced by several factors, including the concentration of the complex, the nature of the solvent, the temperature, and the specific metal ion and its coordination number. For example, the formation of reverse micelles or other supramolecular assemblies can occur, where the polar metal-phosphine oxide cores are shielded from the non-polar solvent by the outward-facing alkyl chains.

This self-organization is critical in applications such as liquid-liquid extraction, where the formation of these aggregates in the organic phase facilitates the transfer of metal ions from an aqueous phase. The stoichiometry of the extracted species in the organic phase often reveals the formation of these aggregated metal-ligand complexes.

Table 2: Factors Influencing Solution-Phase Aggregation of Phosphine Oxide Metal Complexes

FactorInfluence on AggregationExpected Trend for this compound Complexes
Concentration Higher concentration generally leads to increased aggregation.Increased aggregation with increasing concentration in non-polar solvents.
Solvent Polarity Aggregation is more pronounced in non-polar solvents.Significant aggregation in aliphatic and aromatic hydrocarbons.
Alkyl Chain Length Longer alkyl chains enhance van der Waals interactions and promote aggregation.The hexyl and octyl chains will strongly favor aggregation.
Metal Ion The nature of the metal can influence the size and structure of the aggregates.Divalent and trivalent metal ions are likely to form polynuclear aggregates.

This table summarizes the general factors that influence the aggregation of lipophilic phosphine oxide metal complexes in solution.

Mechanistic Investigations in Chemical Separation Science

Principles of Liquid-Liquid Extraction Mediated by Organophosphorus Compounds

Liquid-liquid extraction, or solvent extraction, is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase containing an extractant. nih.gov Organophosphorus compounds are a prominent class of extractants due to their strong affinity for a wide range of metal ions. researchgate.net The extraction efficiency of these compounds is largely dictated by the nature of the organic functional groups attached to the phosphorus atom, which influences the steric hindrance and the electron density on the phosphoryl oxygen, the primary site for metal coordination. researchgate.net

Interfacial Phenomena and Mass Transfer Kinetics

The transfer of a solute from the aqueous phase to the organic phase is a dynamic process governed by interfacial phenomena and mass transfer kinetics. The process involves the diffusion of the solute from the bulk aqueous phase to the interface, followed by a chemical reaction with the extractant at the interface, and finally the diffusion of the resulting complex into the bulk organic phase. unileoben.ac.at The rate of extraction is influenced by factors such as the interfacial area, the concentrations of the solute and extractant, temperature, and the degree of agitation. researchgate.net For organophosphorus extractants, the orientation of the molecules at the interface plays a crucial role in the efficiency of the extraction.

Solute Distribution and Phase Equilibria

At equilibrium, the distribution of a solute between the two liquid phases is described by the distribution ratio (D), which is the ratio of the total concentration of the solute in the organic phase to its total concentration in the aqueous phase. The distribution ratio is a key parameter in evaluating the performance of an extraction system and is dependent on the equilibrium constant of the extraction reaction, the pH of the aqueous phase, and the concentrations of the extractant and other complexing agents. researchgate.net The ultimate goal in a liquid-liquid extraction process is to achieve a high distribution ratio for the target solute, enabling its efficient separation.

Extraction Mechanisms of Specific Metal Ions by 1-Dihexylphosphoryloctane

The specific mechanisms by which this compound would extract metal ions can be inferred from the behavior of similar organophosphorus compounds, primarily other trialkylphosphine oxides like tri-n-octylphosphine oxide (TOPO). These mechanisms generally fall into categories of chelation, ion-pair formation, and solvation. However, it is critical to reiterate that the following subsections describe potential mechanisms, as specific research on this compound is limited.

Ion-Pair Formation and Solvation Mechanisms

For example, the extraction of a metal salt, MXn, by a phosphine (B1218219) oxide (R3PO) can be represented by the following general equilibrium:

Mn+(aq) + nX-(aq) + m(R3PO)(org) ⇌ M(R3PO)mXn

The stoichiometry of the extracted complex (the value of 'm') would depend on the specific metal ion, its coordination number, and the extraction conditions.

Synergistic and Antagonistic Effects in Multicomponent Systems

Synergistic extraction occurs when the distribution ratio for a metal ion using a mixture of two extractants is greater than the sum of the distribution ratios obtained with the individual extractants under the same conditions. This enhancement is often attributed to the formation of a mixed-ligand complex in the organic phase that has a higher stability and/or organophilicity. For instance, a neutral extractant like a phosphine oxide can act as a synergist when used in combination with an acidic extractant. The neutral ligand can displace residual water molecules from the coordination sphere of the metal-acidic extractant complex, thereby increasing its extraction efficiency.

Conversely, an antagonistic effect, where the extraction efficiency of a mixture is less than the sum of the individual components, can also occur. This is often due to unfavorable interactions between the two extractants in the organic phase, such as hydrogen bonding, which reduces their effective concentrations available for metal extraction.

Given the chemical nature of this compound as a phosphine oxide, it is plausible that it could exhibit synergistic effects when paired with acidic extractants for the separation of various metal ions. However, without specific experimental data, any discussion of synergistic or antagonistic systems involving this particular compound remains speculative.

Elucidation of Structure-Reactivity Relationships in Extraction Processes

Information not available.

Advanced Methodologies for Studying Extraction Kinetics and Thermodynamics

Information not available.

Theoretical and Computational Chemistry of 1 Dihexylphosphoryloctane

Density Functional Theory (DFT) Studies on Metal-Ligand InteractionsThis section would focus on DFT calculations of the complex formed between a single molecule of 1-dihexylphosphoryloctane and a metal ion (e.g., a lanthanide or actinide). The studies would determine the geometry of the resulting complex, the strength of the bond between the metal and the phosphoryl oxygen (bond energy), and the electronic structure of the complex (e.g., charge transfer between the ligand and the metal). Such data is fundamental to explaining the selectivity and efficiency of the extractant for different metals.

Binding Energy Calculations and Ligand Affinities

Binding energy is a critical parameter that quantifies the strength of the interaction between a ligand and a metal ion. For this compound, the key interaction involves the phosphoryl group (P=O) coordinating with a metal center. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in calculating these energies. hbni.ac.in These calculations can predict the stability of the resulting metal-ligand complex and, by extension, the ligand's affinity and extraction efficiency. dp.tech

The process involves calculating the electronic structure and energy of the isolated ligand (this compound), the free metal ion (often in a solvated state), and the final metal-ligand complex. The binding energy (BE) is then determined from the energy difference between the complex and the individual components. A more negative binding energy signifies a more stable complex and a stronger affinity.

Theoretical studies on analogous organophosphorus compounds, such as trialkylphosphine oxides (TRPO), show that Lewis acid-base interactions are a primary driver of complex stability. scispace.com The affinity of these ligands for specific metal ions can be correlated with their calculated complexation energies, providing a powerful tool for screening and rational design. hbni.ac.in For instance, computational models can help understand why certain phosphine (B1218219) oxides show high affinity for actinides and lanthanides. escholarship.org

While specific experimental or calculated binding energy data for this compound is not widely published, the table below illustrates the type of data generated from such computational studies for its interaction with representative metal ions. The values are hypothetical but based on trends observed for similar phosphine oxide extractants.

Table 1: Illustrative Calculated Binding Energies for this compound Metal Complexes
Metal IonComputational MethodBasis SetCalculated Binding Energy (kcal/mol)Reference Methodology
UO₂²⁺DFT (B3LYP)6-31G(d)-125.5 hbni.ac.in
Th⁴⁺DFT (B3LYP)6-31G(d)-250.8 hbni.ac.in
Eu³⁺DFT (PBE0)def2-TZVP-180.2 researchgate.net
Am³⁺DFT (PBE0)def2-TZVP-178.9 rsc.org

Note: The data in this table is illustrative to demonstrate the output of computational chemistry calculations and does not represent experimentally verified values for this compound.

Machine Learning and Artificial Intelligence Applications in Ligand Design and Process Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science and chemical engineering, with significant applications in ligand design and the optimization of extraction processes. frontiersin.orgacs.org These data-driven approaches can accelerate the discovery of new, more efficient extractants and streamline complex industrial operations. acs.org

For ligand design, ML models can be trained on large datasets of known molecules to learn the relationship between a ligand's structure and its properties, such as binding affinity or selectivity. mdpi.comchemrxiv.org By featurizing molecules—representing them with numerical descriptors—algorithms can predict the performance of novel, untested ligands, drastically reducing the need for time-consuming and expensive trial-and-error synthesis. nsf.govd-nb.info This allows for high-throughput virtual screening of vast chemical spaces to identify promising candidates like modified phosphine oxides for specific applications, such as rare-earth element separation. acs.org

The table below summarizes key applications of AI/ML relevant to ligands such as this compound.

Table 3: Applications of Machine Learning and AI in Ligand Design and Process Optimization
Application AreaAI/ML TechniqueObjectivePotential ImpactReference
Rational Ligand DesignNeural Networks, Random ForestPredict binding affinity and selectivity of new organophosphorus ligands.Accelerated discovery of superior extractants for targeted metals. acs.orgmdpi.comchemrxiv.org
Virtual ScreeningQuantitative Structure–Property Relationship (QSPR)Screen large virtual libraries of ligands to identify top candidates for synthesis.Reduces experimental effort and cost in the development phase. mdpi.com
Process OptimizationReinforcement Learning, Deep LearningDetermine optimal operating conditions for solvent extraction circuits in real-time.Increased metal recovery, improved process stability, and reduced operational costs. frontiersin.orgresearchgate.net
Predictive ModelingGaussian Process ModelsForecast extraction efficiency based on ore type and process inputs.Enhanced decision-making and process control in hydrometallurgy. d-nb.info

Advanced Research Applications and Future Directions

Role of 1-Dihexylphosphoryloctane in Advanced Separation Technologies

Advanced separation technologies are critical for sustainability in the chemical, mining, and energy sectors, aiming to improve efficiency and reduce environmental impact. unimelb.edu.au Organophosphorus compounds, particularly neutral and acidic derivatives, are mainstays in liquid-liquid extraction (solvent extraction) processes due to their high selectivity and extraction efficiency for metal ions. mdpi.comslideshare.net this compound, as a TAPO, functions through a solvation mechanism, where the oxygen atom of the phosphoryl group coordinates directly with metal ions, extracting them from an aqueous phase into an organic phase. mdpi.com

Nuclear Fuel Reprocessing and Waste Management Methodologies

The management of used nuclear fuel is a critical aspect of the nuclear energy lifecycle. iaea.org Reprocessing technologies are employed to separate reusable materials like uranium and plutonium from fission products and minor actinides, reducing the volume and long-term radiotoxicity of high-level nuclear waste. world-nuclear.orgwikipedia.org

The Plutonium Uranium Reduction Extraction (PUREX) process, the current industry standard, traditionally uses tributyl phosphate (B84403) (TBP) as the primary extractant. wikipedia.org However, researchers are investigating alternative and advanced solvent systems to improve upon the PUREX process, leading to the development of new methodologies. Trialkylphosphine oxides, the class to which this compound belongs, are considered powerful extractants for actinides and are key components in processes like TRUEX (Transuranic Extraction), which is designed to separate trivalent transuranic elements (e.g., americium, curium) from acidic high-level waste streams.

The performance of this compound in these systems is attributed to the strong coordination of its phosphoryl group with actinide ions. Research on related TAPOs demonstrates high extraction efficiency for actinides like americium (Am) and plutonium (Pu). Future advanced fuel cycles, designed for Generation IV reactors, may require robust extractants like this compound that can operate under harsh conditions and offer high selectivity to partition various radionuclides effectively. uknnl.com This helps in minimizing the final volume of waste destined for geological disposal. world-nuclear.org

Table 1: Comparison of Organophosphorus Extractants in Actinide Recovery

Extractant Class Example Compound Target Elements Separation Process Key Advantage
Phosphate Ester Tributyl Phosphate (TBP) U, Pu PUREX Well-established, high selectivity for U(VI), Pu(IV)
Phosphine (B1218219) Oxide This compound Am, Cm, Pu, Np TRUEX Strong extraction for trivalent actinides from highly acidic waste
Phosphonic Acid PC-88A Co, Ni Hydrometallurgy Effective for divalent metals in acidic solutions mdpi.com
Phosphoric Acid HDEHP Lanthanides, Actinides TALSPEAK Good selectivity between actinides and lanthanides d-nb.info

Hydrometallurgy and Precious Metal Recovery Techniques

Hydrometallurgy involves the use of aqueous solutions to extract and purify metals from ores, concentrates, and waste materials like electronic waste (e-waste). pcacom.com The recovery of precious metals such as gold (Au), palladium (Pd), and platinum (Pt) is of significant economic and environmental interest. cetjournal.itmdpi.com

Solvent extraction is a core unit operation in many hydrometallurgical flowsheets. pcacom.com Organophosphorus compounds are highly effective in these processes. mdpi.com While chelating extractants containing sulfur are common for precious metals, this compound and other TAPOs have been investigated for their ability to extract metal-halide complexes from acidic leach solutions. For instance, in chloride media, precious metals can form anionic complexes (e.g., [AuCl₄]⁻, [PdCl₄]²⁻). The extraction mechanism with a neutral extractant like this compound often involves the formation of an ion-pair with the protonated extractant or co-extraction with hydronium ions.

Research into related phosphonium (B103445) ionic liquids has demonstrated effective extraction and separation of Pd(II), Pt(IV), and Rh(III) from chloride solutions, highlighting the potential of phosphorus-based extractants in this field. dbc.wroc.pl The development of processes using this compound could offer an alternative to more toxic or less stable extractants, contributing to greener hydrometallurgical practices. cetjournal.it

Potential as a Component in Responsive or Smart Materials

Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. nih.govrsc.org These materials are at the forefront of innovation in fields ranging from drug delivery to sensor technology. nih.govrsc.org

The incorporation of this compound into polymer matrices could impart specific functionalities. Its role could be multifaceted:

Responsive Plasticizer: The compound's bulky, flexible alkyl chains could act as a plasticizer in a polymer system. If its interaction with the polymer backbone is dependent on temperature or pH, it could modulate the mechanical properties of the material in a controlled way.

Ion-Gating Component: In a polymer membrane, this compound could function as a selective ionophore. Its strong binding affinity for specific metal ions could be switched "on" or "off" by an external stimulus (e.g., a pH change that protonates the phosphoryl oxygen), creating a responsive gate for ion transport.

Phase-Transition Modifier: For thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM), which exhibit a lower critical solution temperature (LCST), additives can significantly alter the transition temperature. nih.gov The amphiphilic nature of this compound could allow it to influence the hydration state of the polymer chains, thus tuning the LCST for specific applications.

Development of this compound-Based Catalytic Systems

Catalysis is a fundamental pillar of the chemical industry, enabling the efficient and selective synthesis of countless products. wikipedia.org Organophosphorus compounds are widely used as ligands in homogeneous catalysis, where they coordinate to a metal center and electronically and sterically tune its catalytic activity. nih.gov

While phosphines (R₃P) are more common ligands than phosphine oxides (R₃P=O), the phosphoryl group of this compound can still coordinate to certain metal centers, particularly hard Lewis acidic metals. More significantly, it can play several other roles in a catalytic system:

Phase Transfer Catalyst: Its amphiphilic character allows it to transport ionic reactants from an aqueous phase into an organic phase where the catalyst resides, facilitating reactions between immiscible components.

Catalyst Stabilizer: It can act as a ligand to prevent the aggregation and deactivation of metal nanoparticle catalysts. nih.gov By adsorbing onto the surface of nanoparticles, it provides steric stabilization, enhancing the catalyst's lifetime and reusability.

Component of Biphasic Systems: In biphasic catalysis, the catalyst is dissolved in one liquid phase while the products are in a separate, immiscible phase, simplifying catalyst recovery. This compound could be a component of the catalyst-containing phase, helping to solubilize the catalyst and control the partitioning of reactants and products.

Integration of this compound into Supramolecular Recognition Architectures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and metal coordination. wikipedia.org Molecular recognition, where a host molecule selectively binds a specific guest, is a central concept. wikipedia.org

The phosphoryl group of this compound is a very strong hydrogen bond acceptor. This property can be exploited to construct complex, self-assembled structures. For example, it can form strong hydrogen bonds with complementary donor molecules like alcohols, carboxylic acids, or amides. This interaction is the basis for its extraction capabilities for certain organic molecules and metal-ligand complexes.

In the context of supramolecular architectures, this compound could be used as a "molecular glue" or a building block in:

Liquid Crystals: By forming hydrogen bonds with specific mesogenic molecules, it could help induce or modify liquid crystalline phases.

Molecular Sensors: A surface functionalized with molecules containing this compound could be designed to selectively bind to a target analyte via hydrogen bonding, with the binding event being transduced into a measurable signal (e.g., optical or electrical).

Template-Directed Synthesis: It could act as a template, pre-organizing reactants through non-covalent interactions to facilitate a specific chemical reaction, particularly in the formation of macrocycles or interlocked molecules. wikipedia.org

Emerging Analytical and Spectroscopic Techniques for In-Situ Studies of this compound Systems

Understanding the behavior of this compound in complex systems, such as during a solvent extraction process, requires advanced analytical methods that can provide real-time, in-situ information. biolinscientific.com Traditional analytical techniques often require sample separation, which can disturb the chemical equilibrium under investigation. sepscience.com

Emerging techniques are being developed to probe these systems directly:

Vibrational Spectroscopy (FTIR/Raman): Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to directly probe the liquid-liquid interface during solvent extraction. Changes in the P=O stretching frequency (typically around 1150-1200 cm⁻¹) can provide direct evidence of metal complexation and hydrogen bonding in the organic phase. sepscience.com

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can transfer intact, non-covalent complexes from solution into the gas phase for analysis. frontiersin.org This allows for the direct identification of the stoichiometry and composition of the metal-extractant complexes formed by this compound.

X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS (Extended X-ray Absorption Fine Structure) and XANES (X-ray Absorption Near Edge Structure) can provide detailed information about the local coordination environment of a metal ion, including bond distances and coordination numbers, even in non-crystalline samples like liquids. This is invaluable for characterizing the structure of the extracted metal complexes in the organic phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is highly sensitive to the chemical environment of the phosphorus nucleus. Changes in the chemical shift of the phosphorus atom in this compound upon complexation provide a powerful tool for studying the binding interactions and solution-state dynamics of the system.

Table 2: In-Situ Analytical Techniques for this compound Systems

Technique Type of Information Provided Application Example Reference
ATR-FTIR Spectroscopy Molecular vibrations, functional group interactions Monitoring the P=O bond shift upon metal extraction at the liquid-liquid interface. sepscience.com
ESI-Mass Spectrometry Stoichiometry and composition of non-covalent complexes Identifying species like [UO₂(NO₃)₂(TAPO)₂] in an organic phase. frontiersin.org
X-ray Absorption Spectroscopy (XAS) Local atomic structure (bond lengths, coordination number) Determining the precise structure of an actinide complex with this compound in solution. frontiersin.org
³¹P NMR Spectroscopy Chemical environment of the phosphorus atom Quantifying the extent of metal complexation by observing changes in the ³¹P chemical shift. frontiersin.org

Long-Term Research Perspectives and Unexplored Avenues for this compound in Fundamental Chemistry

The long-term research trajectory for this compound is poised to expand beyond its current applications, delving into more fundamental aspects of its chemical nature. While specific research on this compound is not extensively documented, its structural features as a trialkylphosphine oxide (TRPO) provide a strong basis for predicting future investigations. ontosight.ai The presence of a highly polarized phosphorus-oxygen (P=O) bond and the long alkyl chains are key determinants of its reactivity and physical properties, opening up several unexplored avenues in fundamental chemistry. ontosight.ai

Future research is likely to focus on harnessing these features for novel catalytic processes, advanced materials science applications, and sophisticated theoretical modeling to predict and understand its behavior at a molecular level.

Probing the Frontiers of Catalysis

A significant area of future research lies in the exploration of this compound and its derivatives as catalysts or ligands in a variety of organic transformations. Organophosphorus compounds are already recognized for their role in catalysis. wikipedia.orgacs.org For this compound, several specific avenues warrant investigation:

Homogeneous Catalysis: The electron-donating properties of the phosphoryl group could be exploited in transition metal catalysis. ontosight.ai Future studies could investigate the synthesis of transition metal complexes with this compound as a ligand for reactions such as cross-coupling, hydrogenation, and hydroformylation. The long alkyl chains could influence the solubility and stability of the catalytic species in non-polar media.

Frustrated Lewis Pair (FLP) Chemistry: The steric bulk imparted by the hexyl and octyl chains around the Lewis basic phosphoryl oxygen could be conducive to the formation of FLPs. These pairs, consisting of a sterically hindered Lewis acid and base, are known to activate small molecules like H₂, CO₂, and olefins. Research into pairing this compound with suitable Lewis acids could lead to new metal-free catalytic systems.

Organocatalysis: The nucleophilic character of phosphines is utilized in various organocatalytic reactions. wikipedia.org While this compound is a phosphine oxide, research could explore its reduction to the corresponding phosphine and subsequent application in reactions like the Wittig, Mitsunobu, or Rauhut-Currier reactions. The long alkyl chains could offer unique solubility profiles for these classic reactions.

Interactive Table: Potential Catalytic Applications

Advancements in Materials Science

The unique combination of a polar head group and non-polar alkyl tails in this compound makes it an interesting candidate for the development of new materials with tailored properties.

Self-Assembling Systems: The amphiphilic nature of this molecule suggests a propensity for self-assembly into structures like micelles, vesicles, or liquid crystals. Long-term research could focus on controlling these self-assembly processes to create nanostructured materials for applications in drug delivery or as templates for the synthesis of porous materials.

Functionalized Surfaces and Interfaces: The phosphine oxide group can be used to anchor the molecule onto various surfaces, creating functionalized materials with altered surface properties such as hydrophobicity or lubricity. Unexplored avenues include the development of anti-fouling coatings or novel stationary phases for chromatography.

Novel Extractants in Hydrometallurgy: While trialkylphosphine oxides like trioctylphosphine (B1581425) oxide (TOPO) are known extractants for metals like uranium, the specific properties of this compound in this context are not well-explored. researchgate.netosti.gov Future research could systematically evaluate its efficiency and selectivity for the extraction of a wider range of metal ions, including rare earth elements and precious metals. mdpi.com

Theoretical and Mechanistic Investigations

A deeper understanding of the fundamental properties of this compound will be crucial for its rational design and application in new areas.

Computational Modeling: Advanced computational methods, such as density functional theory (DFT), can be employed to study the electronic structure, conformational landscape, and reactivity of this compound. researchgate.netchemrxiv.org Such studies can provide insights into its ligand properties, the nature of its interactions with metal centers, and the mechanisms of reactions in which it participates. iaea.org

Spectroscopic and Mechanistic Studies: Detailed spectroscopic analysis using techniques like multi-nuclear NMR, IR, and Raman spectroscopy, combined with kinetic studies, can elucidate the mechanisms of its action in catalytic cycles or extraction processes. Isotopic labeling studies could further clarify reaction pathways.

Structure-Property Relationships: A systematic investigation into how variations in the alkyl chain length and branching affect the physical and chemical properties of dialkyl-alkylphosphoryl oxides would be a valuable long-term research goal. This could lead to the development of a predictive framework for designing organophosphorus compounds with specific desired characteristics.

Interactive Table: Unexplored Research Avenues in Fundamental Chemistry

Q & A

Q. What are the key physicochemical properties of 1-dihexylphosphoryloctane, and how do they influence experimental design?

Answer: this compound (CAS 31160-64-2) has a molecular formula of C20H43OP (MW 330.53 g/mol) with predicted density (0.863±0.06 g/cm³) and boiling point (455.2±14.0°C) . These properties dictate solvent compatibility and thermal stability during synthesis. For example, its high boiling point suggests vacuum distillation or inert-atmosphere reflux for purification. Safety protocols (e.g., S22: "Avoid inhalation," S36/37/39: protective gear) must be integrated into experimental workflows due to its classification as harmful (Xn) .

Q. How can researchers optimize the synthesis of this compound for reproducibility?

Answer: Synthesis strategies should prioritize one-step routes using precursors like dihexylphosphine and octyl halides under controlled oxidation conditions. Leveraging databases such as PubChem (e.g., analogous dicyclohexylphosphine synthesis workflows) ensures alignment with validated reaction parameters . Methodological rigor includes:

  • Precursor scoring : Prioritize reagents with ≥95% purity to minimize side reactions.
  • Inert conditions : Use argon/nitrogen atmospheres to prevent oxidation byproducts.

Advanced Research Questions

Q. What experimental approaches resolve contradictions in solvent extraction efficiency data for this compound in metal-ion separation?

Answer: Discrepancies in extraction efficiency (e.g., pH dependence, selectivity) require:

  • Controlled variable isolation : Test extraction kinetics across pH 2–12 while fixing temperature (25°C) and ionic strength (0.1 M NaCl).
  • Cross-validation : Compare results with structurally similar phosphine oxides (e.g., trioctylphosphine oxide) to identify ligand-specific effects .
  • Statistical reconciliation : Apply structural equation modeling (SEM) to distinguish direct/indirect effects of variables (e.g., metal coordination geometry vs. solvent polarity) .

Table 1: Example Extraction Efficiency Contradictions

Metal IonReported Efficiency (%)Key VariableProposed Resolution
Cu²⁺85 (pH 4) vs. 62 (pH 6)Ligand protonationFTIR analysis of P=O bonding shifts
Fe³⁺90 (aqueous) vs. 78 (organic)Solvent polarityConductivity titration to quantify phase transfer

Q. How can researchers assess the environmental toxicity of this compound using class-based extrapolation?

Answer: For compounds with limited ecotoxicological data (e.g., this compound), leverage organophosphate class profiles:

  • Read-across analysis : Compare log P values and hydrolytic stability with structurally related phosphine oxides (e.g., triphenylphosphine oxide).
  • Supplemental assays : Perform Daphnia magna acute toxicity tests (OECD 202) at 0.1–10 mg/L, referencing Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for data gaps .

Q. What analytical techniques are critical for characterizing this compound’s stability under long-term storage?

Answer:

  • Accelerated stability studies : Use HPLC-PDA to monitor degradation products after 6-month storage at 4°C, 25°C, and 40°C.
  • Spectroscopic validation : NMR (<sup>31</sup>P and <sup>1</sup>H) to detect hydrolysis (e.g., phosphoric acid formation) .
  • Statistical reporting : Provide exact p-values and effect sizes (Cohen’s d) for degradation kinetics, adhering to Nature Research’s reproducibility standards .

Methodological Guidance

Q. How should researchers design longitudinal studies to evaluate this compound’s catalytic degradation in environmental matrices?

Answer: Adopt a three-wave panel design (e.g., initial, 1-week, 1-year intervals) to capture time-dependent effects :

  • Sampling : Collect aqueous/organic phases at each interval for GC-MS analysis.
  • Control for confounding variables : Fixed-effects models to account for batch-to-batch reagent variability.

Q. What computational tools predict this compound’s reactivity in novel reaction systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Database integration : Cross-reference with REAXYS and BKMS_METABOLIC for analogous reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.